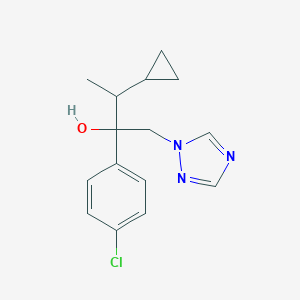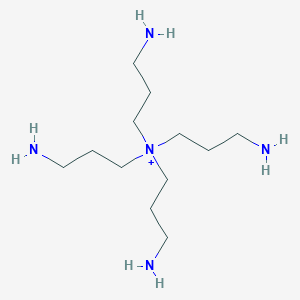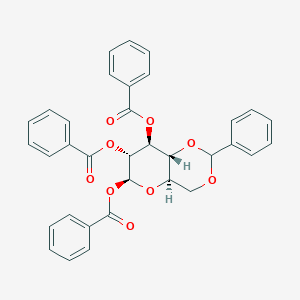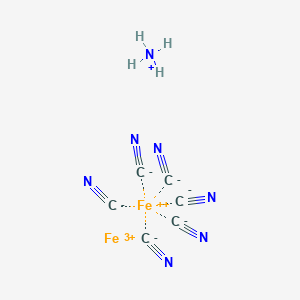
六氰合铁(II)酸铁(III)铵
描述
Synthesis Analysis
The synthesis of ammonium iron(III) hexacyanoferrate(II) can involve several methods, including coprecipitation techniques and reactions involving iron salts with hexacyanoferrate ions in the presence of ammonium ions. For instance, a study detailed the synthesis of a related compound, ammonium barium hexacyanoferrate(II) trihydrate, providing insights into the general approach for synthesizing hexacyanoferrates and highlighting the importance of controlling parameters such as pH, temperature, and concentration for the successful preparation of these complexes (Córdoba et al., 2015).
Molecular Structure Analysis
The molecular structure of ammonium iron(III) hexacyanoferrate(II) is characterized by its octahedral coordination geometry, where the iron(III) center is coordinated by six cyanide ligands. This arrangement leads to a highly symmetric structure that can be further analyzed using techniques such as X-ray diffraction (XRD) and infrared (IR) spectroscopy. For example, structural characterization studies of related hexacyanoferrate compounds have provided valuable information on the arrangement of ions within the crystal lattice and the interaction between different metal centers and cyanide ligands (Xue & Mak, 1996).
Chemical Reactions and Properties
Ammonium iron(III) hexacyanoferrate(II) participates in various chemical reactions, including redox processes, where it can act as an electron acceptor or donor depending on the conditions. Its ability to undergo reversible redox reactions makes it an interesting compound for applications in electrochemistry and as a mediator in analytical chemistry. The study of its reactions with different agents, such as nitric and nitrous acids, provides insights into its reactivity and potential applications in catalysis and environmental chemistry (Davies & Stedman, 1974).
Physical Properties Analysis
The physical properties of ammonium iron(III) hexacyanoferrate(II), including its solubility, thermal stability, and morphology, are crucial for its application in various fields. Techniques such as thermogravimetric analysis (TGA), scanning electron microscopy (SEM), and atomic force microscopy (AFM) are commonly used to study these properties. For instance, the morphological and electrochemical changes induced by the presence of surfactants during the electrochemical preparation of nanoclustered iron(III) hexacyanoferrate have been investigated, highlighting the impact of synthesis conditions on the physical characteristics of the compound (Kumar & Pillai, 2006).
Chemical Properties Analysis
The chemical properties of ammonium iron(III) hexacyanoferrate(II), such as its redox potential, stability in various media, and interaction with different chemical species, are integral to its utility in chemical sensors, batteries, and as a catalyst. The exploration of its interactions with different metals and ligands can provide insights into its versatility and potential for customization in specific applications. For example, the study of substitutional solid solutions involving hexacyanoferrates offers a glimpse into the tunability of its electrochemical and magnetic properties, which could be exploited in designing new materials (Widmann et al., 2002).
科学研究应用
离子交换能力
六氰合铁(II)酸铁(III)铵因其混合价态和开放的 3D 框架而表现出显着的离子交换能力 . 这些特性促进了扩散驱动的过程,使其成为需要离子插入或交换的应用的极佳候选者。 例如,它可用于环境修复,通过离子交换机制从废水中去除重金属。
艺术保护
六氰合铁(II)酸铁(III)铵的光物理性质在艺术保护研究中得到探索。 它具有作为颜料用于艺术品修复的潜力,特别是用于复制历史蓝色颜料,例如普鲁士蓝 .
涂层工程
该化合物正在研究其在涂层工程中的应用。 其稳定性和颜色特性在开发用于各种材料(包括金属和聚合物)的耐用且美观的涂层方面具有意义 .
医药中间体
六氰合铁(II)酸铁(III)铵被用作医药制造中的中间体。 它的化学性质可以被利用来合成用于药物制剂的复杂分子 .
装饰化妆品
六氰合铁(II)酸铁(III)铵的鲜艳颜色和安全性使其适合用于装饰化妆品。 它可以在眼影和其他需要蓝色颜料的化妆品中找到 .
毒药解毒剂
有趣的是,该化合物的衍生物,普鲁士蓝,被用作放射性铯或铊中毒的解毒剂。 它的离子交换特性使其能够捕获这些放射性离子并促进它们从体内排泄 .
安全和危害
作用机制
Action Environment
The action of Ammonium Iron(III) Hexacyanoferrate(II) can be influenced by various environmental factors. For instance, the compound is soluble in water and mineral acids, but insoluble in alkali . Therefore, the pH of the environment could potentially influence the compound’s solubility, and thus its efficacy. Additionally, the compound should be stored in a cool place, away from oxidizing agents , suggesting that temperature and oxidative conditions could also impact its stability and action.
属性
IUPAC Name |
azanium;iron(2+);iron(3+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.2Fe.H3N/c6*1-2;;;/h;;;;;;;;1H3/q6*-1;+2;+3;/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZWGESBVHGTRX-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[Fe+2].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Fe2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25869-00-5 | |
| Record name | Ferric ammonium ferrocyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25869-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ammonium iron(III) hexacyanoferrate(II) (AFCF) interact with radiocesium and what are the downstream effects?
A: AFCF acts as a highly specific binder for cesium ions, including radioactive isotopes like Cesium-137. This interaction occurs in the digestive tract, preventing the absorption of radiocesium into the bloodstream. [] By binding to radiocesium in the gut, AFCF facilitates its excretion from the body, thereby reducing the overall accumulation and potential harmful effects of radiation exposure. []
Q2: Can you describe the material compatibility and stability of AFCF, particularly in the context of oral administration?
A: AFCF can be effectively incorporated into sustained-release boli for oral administration to animals. [] These boli, designed to last for several weeks, ensure a continuous release of AFCF within the digestive system. Research indicates that both uncoated and wax-coated AFCF boli effectively reduce radiocesium levels in sheep grazing on contaminated pastures. [] The wax coating prolongs the duration of action, offering a practical advantage in managing radiocesium contamination.
Q3: What are the analytical methods used to study AFCF and its interaction with cesium?
A: A key challenge in studying AFCF is its colloidal nature, making separation from aqueous solutions difficult. Researchers have developed a novel method to separate AFCF from water using co-precipitation with bovine albumin and trichloroacetic acid (TCA). [] This technique allows for a more efficient analysis of AFCF-cesium interactions in vitro, enabling further research into its binding properties. [] Gamma spectrometry is used to measure the levels of contamination in various tissues. []
Q4: Are there alternative materials or approaches to mitigating radiocesium contamination?
A: Clinoptilolite, a naturally occurring zeolite mineral, has also been investigated for its radiocesium binding properties. [] While it demonstrates some protective effects, studies in pheasants indicate that AFCF, particularly in water solution, exhibits superior efficacy in reducing radiocesium accumulation compared to clinoptilolite. [] This highlights the importance of continued research into different materials and administration methods to optimize radiocesium mitigation strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



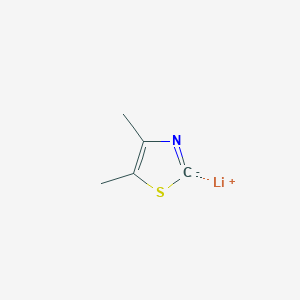
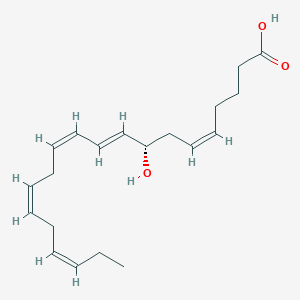
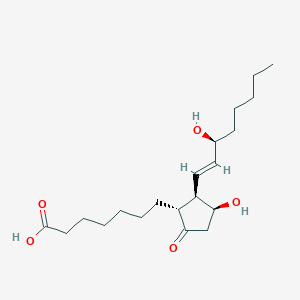

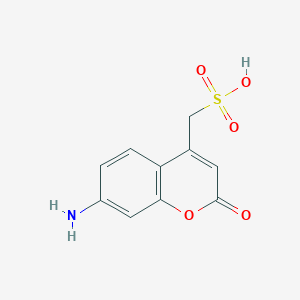
![methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B38991.png)
![Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester](/img/structure/B38994.png)

![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)
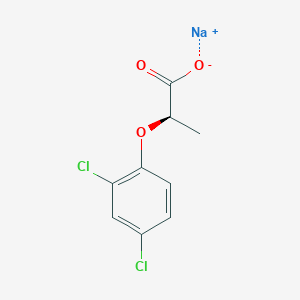
![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)
